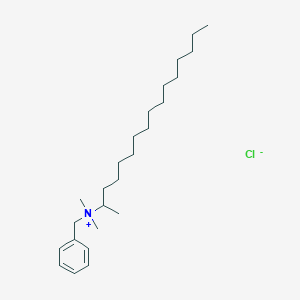
4-Bromo-1-feniletil-nitrato
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-Nitrophenethyl bromide is utilized in various scientific research applications:
Mecanismo De Acción
Target of Action
The primary target of 4-Nitrophenethyl bromide is the theta class glutathione transferase (GSTT-1) . Glutathione S-transferases (GSTs) are enzymes that play a crucial role in cellular detoxification. They catalyze the conjugation of the reduced form of glutathione (GSH) to xenobiotic substrates for the purpose of detoxification .
Mode of Action
4-Nitrophenethyl bromide acts as an electrophile . It accepts a lone pair of electrons from one of the nitrogen atoms in the polyazamacrocycle . This compound is used as a substrate and activator for GSTT-1 . It activates the human theta-class glutathione transferase T1-1 enzyme .
Biochemical Pathways
The biochemical pathway primarily affected by 4-Nitrophenethyl bromide is the glutathione metabolic pathway . This compound’s interaction with GSTT-1 influences the activity of this enzyme, thereby affecting the conjugation of GSH to xenobiotic substrates. The downstream effects of this interaction can influence the body’s ability to detoxify various foreign compounds .
Pharmacokinetics
Given its role as a substrate and activator for gstt-1, it can be inferred that this compound is likely absorbed and distributed in the body where gstt-1 is present, metabolized by gstt-1, and excreted following conjugation with gsh .
Result of Action
The molecular and cellular effects of 4-Nitrophenethyl bromide’s action primarily involve the modulation of GSTT-1 activity . By acting as a substrate and activator for GSTT-1, this compound can influence the rate at which GSH is conjugated to xenobiotic substrates, thereby affecting the body’s ability to detoxify these substances .
Análisis Bioquímico
Biochemical Properties
4-Nitrophenethyl bromide is known to interact with glutathione S-transferases (GSTs), specifically the theta class (GSTT-1) . GSTs are enzymes that play a crucial role in cellular detoxification processes. They catalyze the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles . 4-Nitrophenethyl bromide serves as a substrate and activator for GSTT-1 .
Cellular Effects
The interaction of 4-Nitrophenethyl bromide with GSTT-1 has implications for cellular function. GSTs are involved in the detoxification of harmful substances, and their activity can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 4-Nitrophenethyl bromide acts as an electrophile, accepting a lone pair of electrons from one of the nitrogen atoms in the polyazamacrocycle . This interaction activates the human theta class glutathione transferase T1-1 enzyme .
Metabolic Pathways
4-Nitrophenethyl bromide is involved in the glutathione metabolic pathway due to its interaction with GSTs . GSTs catalyze the conjugation of reduced glutathione to various substrates, aiding in their detoxification .
Transport and Distribution
Given its interaction with GSTs, it may be transported to sites of detoxification within the cell .
Subcellular Localization
Given its interaction with GSTs, it may be localized to areas of the cell where detoxification processes occur .
Métodos De Preparación
4-Nitrophenethyl bromide can be synthesized through a nitration reaction of phenethyl bromide. The process involves the use of acetic acid, acetic anhydride, and fuming nitric acid as nitrating agents . The reaction is typically conducted at a controlled temperature of -5°C, with a reaction time of 4 hours. The yield of 4-Nitrophenethyl bromide under these conditions is approximately 69.2% .
Análisis De Reacciones Químicas
4-Nitrophenethyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in 4-aminophenethyl bromide.
Oxidation Reactions: The compound can be oxidized to form 4-nitrophenylacetic acid using oxidizing agents like potassium permanganate.
Comparación Con Compuestos Similares
4-Nitrophenethyl bromide can be compared with other similar compounds, such as:
4-Nitrobenzyl bromide: Similar in structure but with a benzyl group instead of an ethyl group.
4-Methylphenethyl bromide: Contains a methyl group instead of a nitro group, making it less reactive in certain types of reactions.
4-Hydroxyphenethyl bromide: Features a hydroxyl group, which alters its reactivity and applications in organic synthesis.
4-Nitrophenethyl bromide stands out due to its unique combination of a nitro group and a bromine atom, making it highly reactive and versatile in various chemical reactions and applications .
Propiedades
IUPAC Name |
1-(2-bromoethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTURQZFFJDCTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201549 | |
| Record name | 4-Nitrophenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5339-26-4 | |
| Record name | 4-Nitrophenethyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5339-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenethyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Bromoethyl)-4-nitrobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Bromoethyl)-4-nitrobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitrophenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















